1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine
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Overview
Description
1-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine is a synthetic organic compound characterized by its complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine generally involves multiple steps:
Tetrazole Formation: : Synthesis begins with the creation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile derivative.
Furan Ring Introduction: : The furan-2-carbonyl group is typically introduced via Friedel-Crafts acylation using furan and an appropriate acyl chloride.
Piperazine Incorporation: : Finally, the piperazine ring is synthesized by reacting an amine with ethylene oxide under controlled conditions, and subsequent coupling reactions yield the final compound.
Industrial Production Methods
Industrial production often scales up these steps using flow chemistry techniques to ensure consistency and efficiency. Optimizing the reaction conditions, such as temperature and pressure, as well as using catalysts can significantly improve yields and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine undergoes various types of reactions:
Oxidation: : Oxidizing agents can target the furan ring and the ethoxy group.
Reduction: : Reductive conditions might affect the piperazine or tetrazole moieties.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the furan and phenyl rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or KMnO4 under acidic or basic conditions.
Reduction: : Catalytic hydrogenation using Pd/C or LiAlH4 in anhydrous solvents.
Substitution: : Alkyl halides or acyl halides in the presence of bases like NaOH or K2CO3.
Major Products
The products of these reactions depend on the specific conditions, but common transformations include hydroxylation of the phenyl ring, reduction of the tetrazole to an amine, and halogenation of the furan ring.
Scientific Research Applications
Chemistry
1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine is used as a building block in organic synthesis, contributing to the formation of complex molecules and polymers.
Biology
The compound serves as a molecular probe in biological studies, helping to elucidate the functions of various biomolecules and pathways.
Medicine
Industry
In industrial applications, the compound might be utilized in materials science for the development of new materials with desired properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
1-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine
1-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine
Uniqueness
Compared to similar compounds, 1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine is unique due to its specific substituents, which can influence its reactivity, biological activity, and physical properties, making it distinct in its applications and potential effects.
Properties
IUPAC Name |
[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-2-27-16-7-5-15(6-8-16)25-18(20-21-22-25)14-23-9-11-24(12-10-23)19(26)17-4-3-13-28-17/h3-8,13H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBTVCCSIRQCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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